Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-)
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Overview
Description
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-) is a complex organic compound that features a thiadiazolium core with azo and amino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-) typically involves multiple steps:
Formation of the Thiadiazolium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Azo Group: The azo group is usually introduced via a diazotization reaction followed by azo coupling.
Complexation with Zinc: Finally, the thiadiazolium compound is complexed with zinc chloride to form the tetrachlorozincate(2-) salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or azo groups.
Reduction: Reduction reactions can also occur, potentially converting the azo group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions may be possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
Dye Chemistry: Due to the presence of the azo group, this compound may be used in the synthesis of dyes and pigments.
Catalysis: The zinc complex may have catalytic properties in organic reactions.
Biology and Medicine
Biological Probes: The compound could be used as a fluorescent probe in biological studies due to its potential chromophoric properties.
Pharmaceuticals: There may be potential for use in drug development, particularly if the compound exhibits biological activity.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as a dye, the compound would interact with substrates through its chromophoric groups. In biological systems, it might interact with proteins or nucleic acids through its amino and azo groups, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dye chemistry.
Thiadiazoles: Compounds with a thiadiazole core, used in various chemical applications.
Zinc Complexes: Other zinc-containing compounds used in catalysis and materials science.
Properties
CAS No. |
81921-77-9 |
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Molecular Formula |
C34H54Cl4N12S2Zn |
Molecular Weight |
902.2 g/mol |
IUPAC Name |
5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C17H27N6S.4ClH.Zn/c2*1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;;;;;/h2*8-13H,1-7H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
JNLUABNCEMVGSQ-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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